molecular formula C11H16BrN3O B2445501 5-Bromo-2-[(1-tert-butylazetidin-3-yl)oxy]pyrimidine CAS No. 2200767-22-0

5-Bromo-2-[(1-tert-butylazetidin-3-yl)oxy]pyrimidine

Cat. No.: B2445501
CAS No.: 2200767-22-0
M. Wt: 286.173
InChI Key: QNCIKJNQUPODQW-UHFFFAOYSA-N
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Description

5-Bromo-2-[(1-tert-butylazetidin-3-yl)oxy]pyrimidine is an organic compound with the molecular formula C11H16BrN3O It is a pyrimidine derivative that features a bromine atom at the 5-position and a tert-butylazetidin-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(1-tert-butylazetidin-3-yl)oxy]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and tert-butylazetidin-3-ol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the hydroxyl group of tert-butylazetidin-3-ol, facilitating its nucleophilic attack on the 2-position of 5-bromopyrimidine.

    Solvent: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used to optimize the reaction conditions and improve yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(1-tert-butylazetidin-3-yl)oxy]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-[(1-tert-butylazetidin-3-yl)oxy]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of functional materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(1-tert-butylazetidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
  • 5-Bromo-2-(bromomethyl)pyrimidine
  • 5-Bromo-2-(methoxymethyl)pyrimidine

Uniqueness

5-Bromo-2-[(1-tert-butylazetidin-3-yl)oxy]pyrimidine is unique due to the presence of the tert-butylazetidin-3-yloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

5-bromo-2-(1-tert-butylazetidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-11(2,3)15-6-9(7-15)16-10-13-4-8(12)5-14-10/h4-5,9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCIKJNQUPODQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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